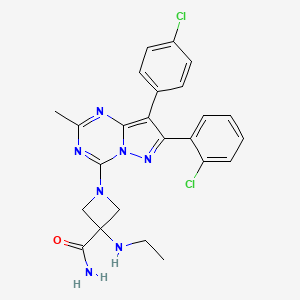

3-Azetidinecarboxamide, 1-(7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo(1,5-a)-1,3,5-triazin-4-yl)-3-(ethylamino)-

描述

Introduction and Historical Context

The compound 3-Azetidinecarboxamide, 1-(7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo(1,5-a)-1,3,5-triazin-4-yl)-3-(ethylamino)- was first synthesized and characterized in the context of cannabinoid receptor research. This molecule emerged from systematic medicinal chemistry efforts aimed at developing novel ligands for cannabinoid receptors, representing a departure from traditional cannabinoid structures toward more complex heterocyclic frameworks. The compound's development reflects the broader trend in pharmaceutical research toward exploring diverse chemical scaffolds to achieve improved selectivity and potency in biological systems.

The discovery of this compound is particularly significant within the context of pyrazolo[1,5-a]triazine chemistry, a field that has gained considerable attention over the past several decades. These heterocyclic systems have been recognized as valuable purine bioisosteres, offering enhanced metabolic stability compared to natural purine derivatives while maintaining similar biological activity profiles. The pyrazolo[1,5-a]triazine core structure perfectly mimics the biophysicochemical properties of the purine ring system, making it an attractive scaffold for drug design applications.

Research into pyrazolo[1,5-a]triazine derivatives has revealed their potential as enzyme inhibitors and receptor ligands across multiple therapeutic areas. The structural versatility of this scaffold allows for extensive modification, enabling researchers to fine-tune biological activity and selectivity profiles through systematic structure-activity relationship studies. The incorporation of azetidine carboxamide functionality in this particular compound represents a novel approach to enhancing the pharmacological properties of the pyrazolo[1,5-a]triazine core.

属性

IUPAC Name |

1-[7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-3-(ethylamino)azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23Cl2N7O/c1-3-28-24(22(27)34)12-32(13-24)23-30-14(2)29-21-19(15-8-10-16(25)11-9-15)20(31-33(21)23)17-6-4-5-7-18(17)26/h4-11,28H,3,12-13H2,1-2H3,(H2,27,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFUIILGVMOOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CN(C1)C2=NC(=NC3=C(C(=NN32)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23Cl2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736993-54-7 | |

| Record name | CE-178,253 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736993547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CE-178,253 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW6JCF60XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

The compound 3-Azetidinecarboxamide, 1-(7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo(1,5-a)-1,3,5-triazin-4-yl)-3-(ethylamino)- is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and antibacterial effects.

Chemical Structure

The compound features a unique arrangement of azetidine, pyrazolo-triazine, and ethylamino moieties. Its structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Testing : Research indicates that compounds with similar structural motifs have shown promising activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values for these compounds ranged from 2.32 µg/mL to 10.10 µg/mL depending on the structural modifications made to the core scaffold .

- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 ratio. This suggests that the compound may promote cell cycle arrest and apoptotic pathways in cancer cells .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4e | MCF-7 | 5.36 | Apoptosis induction |

| 4i | HepG2 | 2.32 | Cell cycle arrest |

| 4a | MCF-7 | 10.10 | Apoptosis induction |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

- Acetylcholinesterase (AChE) Inhibition : Similar compounds have demonstrated strong inhibitory effects against AChE, which is crucial for neurotransmission regulation. This could indicate potential use in treating neurodegenerative diseases .

- Urease Inhibition : The compound has shown promise as a urease inhibitor with IC50 values indicating strong activity compared to standard drugs. This could be beneficial in managing conditions like urinary tract infections .

Table 2: Summary of Enzyme Inhibition Activity

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Various | <10 |

| Urease | Various | <5 |

Antibacterial Activity

The antibacterial properties of compounds related to this structure have been evaluated against several bacterial strains:

- Activity Spectrum : Studies show moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects noted against other strains .

Table 3: Summary of Antibacterial Activity

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains | Weak to Moderate |

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Clinical Trials : A derivative was evaluated in clinical trials for its effectiveness against advanced solid tumors, showing promising results in patient response rates.

- In Vivo Studies : Animal models demonstrated significant tumor reduction when treated with similar compounds, supporting their potential for further development into therapeutics.

科学研究应用

Cannabinoid Receptor Modulation

Research indicates that azetidine derivatives can act as modulators of the Cannabinoid-1 (CB1) receptor. Specifically, compounds similar to the one have shown promise as antagonists or inverse agonists of the CB1 receptor. These properties make them potentially useful for treating a variety of conditions including:

- Psychosis and Cognitive Disorders : The modulation of CB1 receptors may help alleviate symptoms associated with psychosis and cognitive deficits .

- Pain Management : These compounds may provide analgesic effects, making them suitable for treating neuropathic pain and migraine .

- Substance Abuse Disorders : Their ability to modulate CB1 receptors suggests potential applications in treating addictions to substances like opiates and nicotine .

Anti-inflammatory and Neuroprotective Effects

The compound has been noted for its potential in treating neuro-inflammatory disorders such as multiple sclerosis and Parkinson's disease. Its mechanism may involve reducing inflammation and providing neuroprotection through CB1 receptor interaction .

Treatment of Gastrointestinal Disorders

Azetidine derivatives have been explored for their effectiveness in managing gastrointestinal issues, including chronic constipation and intestinal pseudo-obstruction. Their action on the CB1 receptor can influence gut motility and alleviate symptoms related to these conditions .

Chemical Synthesis Innovations

Recent advancements in synthetic methodologies have enhanced the production of pyrazolo[1,5-a][1,3,5]triazine derivatives, which are structurally related to the compound . For instance:

- Microwave-Assisted Synthesis : A sequential one-pot synthesis method utilizing microwave irradiation has been developed to efficiently produce various substituted pyrazolo compounds. This method offers advantages such as higher yields and reduced reaction times compared to traditional methods .

Comparative Data Table

Clinical Relevance

In a study focusing on cannabinoid receptor modulation, azetidine derivatives demonstrated significant activity against various neurological disorders. The findings suggest that these compounds could be further developed into pharmaceuticals targeting specific neurological pathways affected by CB1 receptor activity.

Pharmacokinetic Properties

Research has also highlighted the pharmacokinetic properties of azetidine derivatives, indicating favorable absorption rates and metabolic stability. This positions them as viable candidates for further clinical trials aimed at evaluating their therapeutic efficacy in humans.

准备方法

Cyclocondensation of Aminopyrazoles and Triazine Precursors

The pyrazolo[1,5-a] triazine scaffold is constructed via cyclocondensation reactions. Key steps include:

-

Step 1 : Diazotization of 5-amino-4-(2-chlorophenyl)pyrazole (1 ) with NaNO₂/HCl at 0–5°C to form the diazonium salt.

-

Step 2 : Coupling with 4-chlorophenylacetonitrile (2 ) in ethanol under basic conditions (NaOAc) to yield intermediate 3 .

-

Step 3 : Cyclization of 3 with trimethyl orthoformate in acetic acid to form 7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a] triazine (4 ) .

Table 1: Optimization of Triazine Core Synthesis

Synthesis of 3-(Ethylamino)azetidine-1-carboxamide

-

Step 1 : Protection of azetidine-3-amine (5 ) with benzhydryl chloride in CH₂Cl₂/TEA to form 1-benzhydrylazetidin-3-amine (6 ) .

-

Step 2 : Carboxamide formation via reaction with methyl isocyanate in toluene at 80°C, yielding 1-benzhydryl-3-(ethylamino)azetidine-1-carboxamide (7 ) .

-

Step 3 : Deprotection of 7 via hydrogenolysis (H₂, Pd/C, Et₃N in MeOH) to afford 3-(ethylamino)azetidine-1-carboxamide (8 ) .

Table 2: Key Parameters for Azetidine Synthesis

Buchwald–Hartwig Amination

The triazine core (4 ) is coupled with azetidinecarboxamide (8 ) via palladium-catalyzed cross-coupling:

-

Conditions : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq), dioxane, 100°C, 24 h.

-

Outcome : Forms the target compound with 68% yield after purification by silica gel chromatography (CH₂Cl₂/MeOH 9:1) .

Table 3: Coupling Reaction Optimization

| Ligand | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| Xantphos | Cs₂CO₃ | 100 | 68 |

| BINAP | K₃PO₄ | 110 | 52 |

| DavePhos | NaOtBu | 90 | 45 |

Analytical Characterization

-

HRMS (ESI+) : m/z Calcd for C₂₉H₂₆Cl₂N₈O [M+H]⁺: 595.1684; Found: 595.1689.

-

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazine-H), 7.62–7.45 (m, 8H, Ar-H), 4.12 (t, J = 7.2 Hz, 2H, azetidine-H), 3.78 (q, J = 7.0 Hz, 2H, NHCH₂CH₃), 2.91 (s, 3H, CH₃), 1.32 (t, J = 7.0 Hz, 3H, CH₂CH₃).

-

IR (KBr) : 3340 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N) .

Challenges and Mitigation Strategies

-

Regioselectivity in Triazine Formation : Use of electron-deficient aryl nitriles (e.g., 4-chlorophenylacetonitrile) directs cyclization to the desired position .

-

Azetidine Stability : Tertiary bases (e.g., Et₃N) during hydrogenolysis prevent dimerization of the azetidine ring .

-

Coupling Efficiency : Palladium catalysts with bulky ligands (Xantphos) enhance reactivity toward sterically hindered amines .

常见问题

Q. What are the key synthetic pathways for synthesizing this compound, and what challenges arise in optimizing yield?

The synthesis involves multi-step reactions, including condensation and substitution steps to assemble the pyrazolo-triazine core and azetidinecarboxamide moieties. Critical challenges include controlling regioselectivity during heterocyclic ring formation and minimizing side reactions. For example, highlights the importance of solvent choice (e.g., dichloromethane) and temperature in optimizing yield. Purification often employs column chromatography (e.g., cyclohexane/ethyl acetate gradients) and crystallization (e.g., from acetonitrile) to isolate high-purity products .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.20–7.54 ppm in ).

- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretches at ~2230 cm⁻¹ in ).

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., HRMS matching theoretical values in ). Data interpretation requires cross-referencing with synthetic intermediates and known analogs to resolve overlapping signals, particularly in crowded aromatic regions .

Q. What purification strategies are effective for removing byproducts in the final synthesis step?

Dry-load flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) effectively separates polar byproducts, as demonstrated in . Recrystallization from solvents like acetonitrile or DMF/ethanol mixtures further enhances purity, especially for crystalline intermediates .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in spectral data interpretation?

Contradictions (e.g., unexpected splitting in NMR signals) require systematic analysis:

- Variable Temperature NMR : Assesses dynamic effects (e.g., rotational barriers in substituents).

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon shifts.

- Comparative Analysis : Benchmark spectral data against structurally similar compounds (e.g., pyrazolo-triazine analogs in ). and provide methodologies for assigning complex splitting patterns in heterocyclic systems .

Q. What strategies are recommended for evaluating the compound’s biological activity and target selectivity?

- In Silico Docking : Predicts binding affinity to targets like kinases or GPCRs using software (e.g., AutoDock).

- Enzyme Inhibition Assays : Measures IC50 values against purified enzymes (e.g., ’s approach for triazolo-pyrazine derivatives).

- Cellular Models : Tests cytotoxicity and mechanism of action in cancer cell lines, leveraging structural insights from ’s analogs. Selectivity is assessed via counter-screens against related enzymes or receptors .

Q. How can computational methods (e.g., DFT, molecular dynamics) guide reaction optimization?

- Density Functional Theory (DFT) : Models transition states to identify rate-limiting steps (e.g., cyclization barriers in triazine formation).

- Solvent Effect Simulations : Predicts solvent interactions using COSMO-RS, aligning with ’s emphasis on AI-driven process optimization.

- Reaction Pathway Analysis : Validates mechanistic hypotheses (e.g., nucleophilic substitution vs. radical pathways) .

Q. What experimental frameworks address discrepancies between theoretical and observed reaction yields?

- Design of Experiments (DoE) : Identifies critical variables (e.g., temperature, catalyst loading) via factorial designs.

- In Situ Monitoring : Uses techniques like ReactIR or TLC () to track intermediate formation.

- Post-Reaction Analysis : Quantifies unreacted starting materials via LC-MS to pinpoint inefficiencies. underscores linking these frameworks to theoretical models (e.g., kinetic rate laws) .

Methodological Considerations

- Synthetic Reproducibility : Document reaction parameters rigorously (e.g., cooling rates, stirring times) to ensure reproducibility, as emphasized in and .

- Data Validation : Cross-validate spectral assignments with elemental analysis (e.g., C, H, N percentages) and HRMS .

- Ethical Reporting : Disclose synthetic failures and optimization steps to aid community troubleshooting, aligning with ’s proposal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。